N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C19H12Cl3F2N3O2S and its molecular weight is 490.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide is 488.968387 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on similar compounds has elucidated their molecular structures and intermolecular interactions. For example, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its analogs have revealed a 'V' shaped molecular geometry and 3-D arrays formed by various hydrogen bonds and π interactions (Boechat et al., 2011). These structural insights are crucial for understanding the physical properties and reactivity of such compounds.
Synthesis and Optimization
Several studies have focused on synthesizing analogs and derivatives through optimized conditions. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide explored the effects of feed composition, reaction temperature, and time, achieving a significant yield under specific conditions (Tao Jian-wei, 2009). Such research demonstrates the potential for scale-up and application in various domains.
Potential Applications in Radioligand Imaging
The development of selective ligands for imaging purposes, such as [18F]PBR111 derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application of related compounds in positron emission tomography (PET) imaging (Dollé et al., 2008). This highlights the importance of structural modifications in developing tools for medical diagnostics.
Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity is a significant area of research. For example, studies on thiazolidinone and acetidinone derivatives have demonstrated their potential as antimicrobial agents, pointing to the broader applicability of these compounds in developing new antibacterial and antifungal treatments (Mistry et al., 2009).
Antioxidant Activity
Research into the antioxidant properties of related compounds, such as 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides, underscores the potential for these molecules in combating oxidative stress and related pathologies (Dhakhda et al., 2021).
Properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3F2N3O2S/c20-11-5-10(6-12(21)7-11)15-3-4-25-19(27-15)30-9-17(28)26-13-1-2-16(14(22)8-13)29-18(23)24/h1-8,18H,9H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUXUBXPMZRXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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